molecular formula C7H12N2OS B1374170 1-Acetylpyrrolidine-2-carbothioamide CAS No. 1342550-42-8

1-Acetylpyrrolidine-2-carbothioamide

Cat. No. B1374170
CAS RN: 1342550-42-8
M. Wt: 172.25 g/mol
InChI Key: GKZVQYIJIFEGCR-UHFFFAOYSA-N
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Description

1-Acetylpyrrolidine-2-carbothioamide is a compound with the CAS Number: 1342550-42-8 . It has a molecular weight of 172.25 and is typically in powder form .


Molecular Structure Analysis

The molecular formula of 1-Acetylpyrrolidine-2-carbothioamide is C7H12N2OS . The InChI Code is 1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) .


Physical And Chemical Properties Analysis

1-Acetylpyrrolidine-2-carbothioamide is a powder at room temperature . It has a molecular weight of 172.25 and a molecular formula of C7H12N2OS .

Scientific Research Applications

Medicine

1-Acetylpyrrolidine-2-carbothioamide is a compound that can be utilized in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine scaffold is known for its versatility in drug design, contributing to the stereochemistry and three-dimensional shape of pharmaceuticals .

Agriculture

In agriculture, this compound’s derivatives could be explored for their potential use in the development of novel pesticides or as growth regulators. The pyrrolidine ring is a structure found in natural products, which often exhibit bioactivity against a range of agricultural pests .

Material Science

1-Acetylpyrrolidine-2-carbothioamide may serve as a precursor or a polymer additive in material science. Its incorporation into polymers could enhance properties like thermal stability or resistance to degradation .

Environmental Science

The environmental applications of 1-Acetylpyrrolidine-2-carbothioamide could include its use as a chelating agent for the removal of heavy metals from contaminated water or soil, leveraging the binding properties of the pyrrolidine ring .

Biochemistry

In biochemistry, this compound might be used in enzyme inhibition studies or as a building block for synthesizing peptides and mimetics, given the importance of pyrrolidine derivatives in biological systems .

Pharmacology

Pharmacologically, 1-Acetylpyrrolidine-2-carbothioamide could be investigated for its therapeutic potential. Pyrrolidine derivatives are often screened for activities such as antiviral, antibacterial, and anticancer properties .

Chemical Engineering

In chemical engineering, this compound could be involved in process optimization, serving as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions .

Analytical Chemistry

Lastly, in analytical chemistry, 1-Acetylpyrrolidine-2-carbothioamide might be used in the development of analytical reagents or in the synthesis of novel ligands for chromatography or spectrophotometry applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-acetylpyrrolidine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZVQYIJIFEGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpyrrolidine-2-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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